molecular formula C50H83N4O16P B1246118 Calyculinamide A

Calyculinamide A

Cat. No.: B1246118
M. Wt: 1027.2 g/mol
InChI Key: GTJWBKWRZBNEEQ-NVWSLSKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calyculinamide A is a highly potent cytotoxin and protein phosphatase inhibitor originally isolated from the marine sponge Discodermia calyx. It is biosynthesized by the symbiotic bacterium Entotheonella sp., which harbors a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster responsible for its complex structure . The compound features a hybrid polyketide-peptide backbone with a terminal phosphate group, critical for its bioactivity. Recent studies revealed that this compound exists as a phosphorylated protoxin (phosphocalyculin A, 30) in vivo, which is enzymatically dephosphorylated during extraction to yield the active form . Its IC50 against cancer cell lines is in the nanomolar range, making it a valuable tool for studying cellular signaling pathways .

Properties

Molecular Formula

C50H83N4O16P

Molecular Weight

1027.2 g/mol

IUPAC Name

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C50H83N4O16P/c1-28(22-41(51)57)16-14-17-29(2)31(4)23-32(5)42(58)34(7)37(55)24-40(66-13)45-46(70-71(62,63)64)49(8,9)50(69-45)25-38(56)33(6)39(68-50)19-15-18-35-26-67-48(53-35)30(3)20-21-52-47(61)44(60)43(59)36(27-65-12)54(10)11/h14-18,22-23,26,30,32-34,36-40,42-46,55-56,58-60H,19-21,24-25,27H2,1-13H3,(H2,51,57)(H,52,61)(H2,62,63,64)/b16-14+,18-15+,28-22+,29-17+,31-23+/t30-,32+,33-,34-,36-,37-,38+,39-,40-,42+,43-,44-,45+,46-,50+/m0/s1

InChI Key

GTJWBKWRZBNEEQ-NVWSLSKVSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O

Synonyms

calyculinamide A

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Bioactive Comparison of this compound and Analogues

Compound Source Organism Key Structural Features Bioactivity (IC50) References
This compound Discodermia calyx (symbiont) Hybrid polyketide-peptide, phosphate ~nM (HeLa cells)
21-Methoxythis compound Acanthopleuribacter pedis C-21 methoxy, epimerized configuration ~nM (HeLa cells)
Phosphocalyculin A Discodermia calyx Phosphorylated protoxin Inactive until activated
Geometricin A Luffariella geometrica Macrocyclic polyketide, no phosphate ~µM (broad cytotoxicity)
Clavosines A–C Myriastra clavosa Cyclic peptides ~nM (PP1/PP2A inhibition)
Acidobactamides A–C Acanthopleuribacter pedis Depsipeptides with unusual residues ~2–10 µM (HeLa cells)

Key Research Findings

Biosynthetic Flexibility : The calyculinamide PKS cluster accommodates tailoring enzymes (e.g., O-methyltransferases) to generate derivatives like 21-methoxythis compound, enhancing chemical diversity .

Ecological Compartmentalization : Phosphocalyculin A’s role as a protoxin highlights a defense strategy where toxicity is regulated via spatial separation of enzymes and substrates in sponge tissues .

Structure-Activity Relationships: The phosphate group and peptide moiety in this compound are indispensable for nanomolar-level potency, as evidenced by weaker activity in non-phosphorylated or structurally simplified analogues .

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Answer :
  • Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification and randomization .
  • Biosafety : Adhere to BSL-2 protocols for handling cytotoxic compounds. Document waste disposal methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calyculinamide A
Reactant of Route 2
Calyculinamide A

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